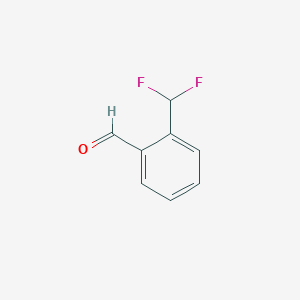
2-(二氟甲基)苯甲醛
概述
描述
2-(Difluoromethyl)benzaldehyde (DFMB) is an organic compound with a molecular formula of C7H4F2O. It is a colorless to pale yellow liquid with a characteristic odor and a melting point of -10°C. It is used in various industrial applications, including synthesis of pharmaceuticals, agrochemicals, and dyes. DFMB is also used in the synthesis of various other organic compounds, such as 2-fluorophenol and 2-fluorothiophenol.
科学研究应用
标记化合物的合成
- 苯甲醛,包括2-(二氟甲基)苯甲醛,在标记化合物的合成中至关重要。它们在合成有机化合物中充当构建块,用于制备天然产物和药物。报道了一种高效的2H和13C标记苯甲醛的合成方法,展示了它们在同位素纯度和区域选择性甲酰化中的重要性 (Boga, Alhassan, & Hesk, 2014)。
有机反应中的催化作用
- 苯甲醛,包括2-(二氟甲基)苯甲醛,在催化中发挥作用。研究探索了使用NiFe2O4纳米颗粒作为催化剂氧化苄醇生成苯甲醛,展示了苯甲醛在催化过程中的多功能性 (Iraqui, Kashyap, & Rashid, 2020)。
制药和化妆品行业
- 苯甲醛在制药和化妆品行业中至关重要。研究重点放在增强催化剂对苯甲醛合成的氧化性能上,突显了它们在为这些行业创造有价值产品中的应用 (Sharma, Soni, & Dalai, 2012)。
香料行业
- 在香料行业中,苯甲醛如2-(二氟甲基)苯甲醛因其独特的香气而被使用。研究重点放在苯甲醛的生物生产上,使用诸如两相分配生物反应器等技术,突显了这些化合物在香料制造中的重要性 (Craig & Daugulis, 2013)。
化学合成
- 苯甲醛还用于各种化合物的化学合成中。研究调查了酶催化的不对称C–C键形成,使用苯甲醛展示了它们在复杂化学合成过程中的作用 (Kühl et al., 2007)。
新型化合物的开发
- 关于2-(二氟甲基)苯甲醛的研究包括其在新化合物合成中的作用,如二氟甲基萘醌。这突显了它在创造结构多样分子中的实用性 (Zhang et al., 2017)。
环境和分析化学
- 苯甲醛在环境和分析化学中具有重要意义。例如,已开发出荧光镧系有机框架以检测苯甲醛,展示了它在环境监测和安全性中的重要性 (Che et al., 2019)。
未来方向
作用机制
Mode of Action
Benzaldehydes, in general, are known to participate in various chemical reactions, including nucleophilic substitution and oxidation . The difluoromethyl group may influence these reactions, but the exact nature of these interactions requires further investigation.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Difluoromethyl)benzaldehyde . Factors such as temperature, pH, and the presence of other compounds can affect its reactivity and stability.
生化分析
Biochemical Properties
2-(Difluoromethyl)benzaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress response pathways, such as superoxide dismutases and glutathione reductase . These interactions suggest that 2-(Difluoromethyl)benzaldehyde may act as a redox-active compound, influencing the cellular redox state and potentially serving as an antifungal agent by disrupting fungal antioxidation systems .
Cellular Effects
The effects of 2-(Difluoromethyl)benzaldehyde on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its redox-active nature allows it to disrupt cellular antioxidation systems, leading to oxidative stress in fungal cells . This disruption can inhibit fungal growth and enhance the efficacy of conventional antifungal agents. Additionally, 2-(Difluoromethyl)benzaldehyde may affect lipid peroxidation in human erythrocytes, indicating its potential impact on cellular metabolism .
Molecular Mechanism
At the molecular level, 2-(Difluoromethyl)benzaldehyde exerts its effects through various mechanisms. It can bind to and inhibit the activity of enzymes involved in antioxidation, such as superoxide dismutases and glutathione reductase . This inhibition leads to an accumulation of reactive oxygen species (ROS), causing oxidative stress and cellular damage. Furthermore, 2-(Difluoromethyl)benzaldehyde may influence gene expression by modulating the activity of transcription factors involved in oxidative stress response pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Difluoromethyl)benzaldehyde can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-(Difluoromethyl)benzaldehyde remains stable under inert gas conditions at low temperatures
Dosage Effects in Animal Models
The effects of 2-(Difluoromethyl)benzaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antifungal activity and modulation of oxidative stress pathways . At higher doses, it may cause toxic or adverse effects, including cellular damage due to excessive oxidative stress. Understanding the threshold effects and toxicological profile of 2-(Difluoromethyl)benzaldehyde is essential for its safe application in biochemical research.
Metabolic Pathways
2-(Difluoromethyl)benzaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate oxidative stress and cellular metabolism. Its redox-active nature allows it to participate in redox cycling, influencing the levels of metabolites involved in antioxidation . The compound’s interactions with enzymes such as superoxide dismutases and glutathione reductase highlight its role in modulating metabolic flux and maintaining cellular redox balance .
Transport and Distribution
The transport and distribution of 2-(Difluoromethyl)benzaldehyde within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cellular membranes, allowing it to accumulate in specific cellular compartments . Understanding the transport mechanisms and distribution patterns of 2-(Difluoromethyl)benzaldehyde is crucial for elucidating its cellular effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 2-(Difluoromethyl)benzaldehyde plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the mitochondria, for example, can enhance its ability to disrupt mitochondrial antioxidation systems and induce oxidative stress
属性
IUPAC Name |
2-(difluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O/c9-8(10)7-4-2-1-3-6(7)5-11/h1-5,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGWXJJJRNOVQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60716751 | |
| Record name | 2-(Difluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60716751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018678-50-6 | |
| Record name | 2-(Difluoromethyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1018678-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Difluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60716751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(difluoromethyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


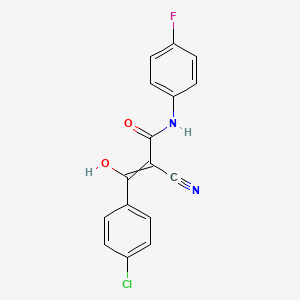
![Ethyl 8-allyl-5-hydroxy-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395546.png)
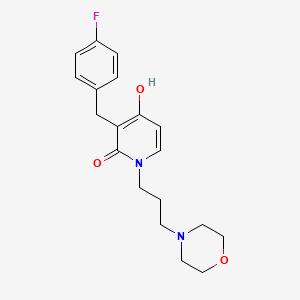
![6-ethyl-4-hydroxy-3-(4-nitrobenzyl)-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B1395549.png)

![4-hydroxy-3-[(E)-3-phenyl-2-propenyl]-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B1395555.png)
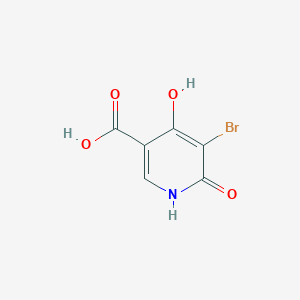
![3-{(2E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl}-4-hydroxy-2H-chromen-2-one](/img/structure/B1395557.png)
![5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1395558.png)
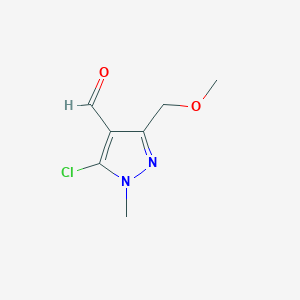
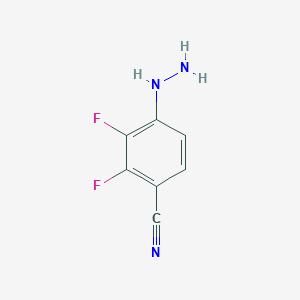
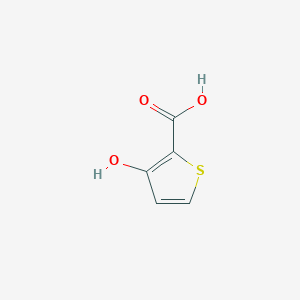
![Ethyl 1-benzyl-6-bromo-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxylate](/img/structure/B1395566.png)
